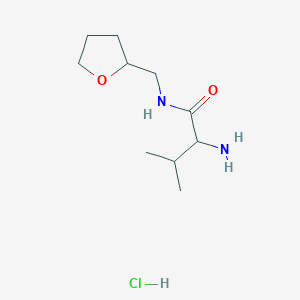

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate

Overview

Description

The compound “Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate” likely contains an ester group (from the “ethyl … butanoate” part of the name) and a tert-butyldimethylsilyl ether group (from the “(tert-butyldimethylsilyl)oxy” part of the name) . These functional groups are commonly used in organic synthesis .

Chemical Reactions Analysis

The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis, as it’s stable under a variety of conditions but can be removed under specific conditions . The ester group can undergo reactions such as hydrolysis, reduction, and nucleophilic acyl substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate” would depend on its specific structure. Ethers generally have low boiling points and are relatively stable . Esters have higher boiling points due to their ability to form hydrogen bonds, and they often have characteristic fruity odors .

Scientific Research Applications

1. Synthesis of Key Intermediates for Carbapenem Antibiotics

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate plays a crucial role in the synthesis of methyl 2-benzamidomethyl-3-oxobutanoate, a key intermediate in the production of carbapenem antibiotics. The synthesis process, utilizing this compound, allows for a convenient and scalable production method under mild reaction conditions (Chao, Hao, & Wang, 2009).

2. Anionic Polymerization in Polymer Chemistry

In the field of polymer chemistry, ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is used in the anionic polymerization of trialkylsilyl-protected oligo(ethylene glycol) methacrylates. This process leads to the production of well-defined block copolymers with narrow molecular weight distributions, offering significant potential for creating novel polymer structures (Ishizone, Han, Okuyama, & Nakahama, 2003).

3. Microbial Reduction in Organic Solvent-Water Systems

This compound is also used in the microbial reduction of similar compounds like ethyl 4-chloro-3-oxobutanoate. Using specific microbial enzymes in organic solvent-water diphasic systems, efficient asymmetric reduction of these compounds can be achieved, leading to the production of optically pure intermediates (Shimizu et al., 1990).

4. Asymmetric Synthesis for Pharmaceutical Compounds

Ethyl 4-((tert-butyldimethylsilyl)oxy)-3-oxobutanoate is vital in asymmetric syntheses, like the production of (+)-trachyspic acid, a tumor cell heparanase inhibitor. Through a series of reactions including aldol reaction, Pinnick oxidation, and tert-butyl esterification, this compound contributes to synthesizing such complex molecules in high optical purity (Morokuma et al., 2008).

Future Directions

properties

IUPAC Name |

ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si/c1-7-15-11(14)8-10(13)9-16-17(5,6)12(2,3)4/h7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIDAKWIDDYFGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695418 | |

| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341195-54-7 | |

| Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395029.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-isonicotinic acid](/img/structure/B1395031.png)

![2-[4-(6-Chloro-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1395032.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1395034.png)

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)

![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)

![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)

![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)

![2-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-nicotinic acid](/img/structure/B1395043.png)